Synthesizing Advanced Fluorogenic Probes: A Technical Guide to Benzothiazolium, 3-butyl-2-methyl-, iodide
Synthesizing Advanced Fluorogenic Probes: A Technical Guide to Benzothiazolium, 3-butyl-2-methyl-, iodide
Executive Summary
In the landscape of modern molecular imaging, photodynamic therapy (PDT), and nucleic acid analysis, the architectural design of fluorescent probes is paramount. At the core of many of these advanced fluorophores lies a critical precursor: Benzothiazolium, 3-butyl-2-methyl-, iodide (CAS 27086-49-3) [1][2].
As an application scientist, selecting the right heterocyclic quaternary ammonium salt dictates the photophysical destiny of the final dye. While N-methyl and N-ethyl derivatives are common, the N-butyl substitution in this specific benzothiazolium salt provides a highly calibrated degree of lipophilicity. This structural nuance is essential for preventing non-fluorescent H-aggregation in aqueous media, enhancing membrane permeability for live-cell imaging, and driving target-specific fluorogenic "light-on" responses[3][4].
This whitepaper provides an in-depth mechanistic analysis, verified synthetic protocols, and photophysical data for utilizing this compound in the development of cyanine, merocyanine, and squaraine dyes.
Physicochemical Profile & Molecular Identity
Before initiating any synthetic workflow, it is critical to validate the precursor's fundamental properties. The highly acidic nature of the C2-methyl protons—activated by the adjacent positively charged quaternized nitrogen—is the chemical engine that drives its utility in condensation reactions[5].
Table 1: Core Chemical Properties of CAS 27086-49-3
| Property | Specification / Value |
| Chemical Name | Benzothiazolium, 3-butyl-2-methyl-, iodide[1] |
| IUPAC Synonym | 3-butyl-2-methyl-1,3-benzothiazol-3-ium iodide |
| CAS Registry Number | 27086-49-3[1] |
| Molecular Formula | C12H16INS[6][7] |
| Molecular Weight | 333.23 g/mol [6][7] |
| Structural Role | Electron-donor (D) moiety in D-π-A dye architectures[8] |
| Reactivity Profile | Highly susceptible to base-catalyzed deprotonation at C2[5] |
Mechanistic Grounding: The Knoevenagel Condensation
The synthesis of cyanine and squaraine dyes from 3-butyl-2-methylbenzothiazolium iodide relies entirely on the Knoevenagel condensation [5][8].
The Causality of the Reaction:
-
Deprotonation: The addition of a mild base (e.g., triethylamine, sodium carbonate, or pyridine) deprotonates the C2-methyl group.
-
Enamine Formation: This yields a highly reactive, neutral enamine (or anhydrobase) intermediate[9].
-
Electrophilic Attack: The enamine acts as a potent nucleophile, attacking electrophilic centers such as the carbonyl carbons of squaric acid[10], 4-carboxybenzaldehyde[5], or halogenated quinolinium salts[3].
-
Conjugation: Subsequent dehydration (-H₂O) or dehydrohalogenation (-HI) locks the molecules into an extended, highly delocalized polymethine π-system, drastically shifting the absorption profile from the UV into the visible or near-infrared (NIR) spectrum[5][11].
Fig 1. Base-catalyzed Knoevenagel condensation pathway of 3-butyl-2-methylbenzothiazolium iodide.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a symmetrical squaraine dye—a potent photosensitizer for Photodynamic Therapy (PDT)[10][11].
Protocol: Synthesis of N-Butyl Benzothiazolium Squaraine Dye
Rationale: Squaric acid provides a rigid, electron-deficient central ring. Condensing it with two equivalents of our N-butyl benzothiazolium salt yields a zwitterionic dye with intense absorption in the "phototherapeutic window" (660–714 nm)[11].
Reagents Required:
-
3-butyl-2-methylbenzothiazolium iodide (2.0 equivalents)[10]
-
Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) (1.0 equivalent)[10]
Step-by-Step Methodology:
-
Initiation: Suspend 2.0 mmol of 3-butyl-2-methylbenzothiazolium iodide and 1.0 mmol of squaric acid in 20 mL of the n-butanol/pyridine mixture within a round-bottom flask equipped with a Dean-Stark trap[10].
-
Thermal Activation: Heat the mixture to reflux (approx. 115°C). Causality: The high temperature is required to drive off water (azeotropic removal), pushing the equilibrium toward the condensed product[10].
-
Self-Validation (Visual Cue): Monitor the reaction for 4 to 6 hours. The system is self-validating; a successful enamine attack and subsequent conjugation will cause the pale/colorless solution to transition into an intense, dark blue/green color, indicating the formation of the extended squaraine chromophore[10].
-
Isolation: Cool the reaction mixture in an ice bath. The high lipophilicity of the N-butyl chains combined with the zwitterionic core will force the dye to precipitate out of the polar solvent mixture[10].
-
Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with cold diethyl ether and water to remove unreacted starting materials and pyridine residues[10].
(Note: For asymmetric monomethine cyanine dyes targeting DNA/RNA, a greener mechanochemical approach using sodium carbonate in a solvent-free or ethanol-water medium can be utilized[3].)
Photophysical Data & Application Mapping
The derivatives synthesized from CAS 27086-49-3 exhibit remarkable photophysical diversity depending on the chosen electrophilic partner[5][8]. The N-butyl chain specifically minimizes fluorescence quenching in aqueous biological buffers, making these dyes highly sensitive noncovalent labels[4].
Table 2: Comparative Photophysical Properties of Benzothiazolium-Derived Dyes
| Dye Class | Electrophilic Partner | Target Application | Absorbance Max (λmax) | Emission Max (λem) | Key Photophysical Trait |
| Monomethine Cyanine | Quinolinium Salts | DNA / RNA Staining[3] | 480 - 510 nm | 530 - 550 nm | Strong aggregachromism; massive fluorescence enhancement upon nucleic acid intercalation[3]. |
| Merocyanine | 4-Carboxybenzaldehyde | Protein Labeling (BSA)[5][12] | 570 - 605 nm | 610 - 630 nm | Solvatochromic; large Stokes shift (~5000 cm⁻¹)[5][12]. |
| Squaraine | Squaric Acid | Photodynamic Therapy[10][11] | 660 - 714 nm | 680 - 720 nm | Narrow, intense NIR absorption; high singlet oxygen yield[11]. |
References
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Benzothiazolium, 3-butyl-2-methyl-, iodide | 27086-49-3 [m.chemicalbook.com]
- 3. Mechanochemical Approach to a Monocationic Asymmetric Monomethine Cyanine Dye for Nucleic Acid Analysis and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Synthesis, Characterization, and BSA Binding Properties of Carboxylated Merocyanine-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbase.com [molbase.com]
- 7. Benzothiazolium, 3-butyl-2-methyl-, iodide | 27086-49-3 [m.chemicalbook.com]
- 8. CN111217806B - Hemicyanine compound based on benzothiazole-linked heterocycle and preparation method and application thereof - Google Patents [patents.google.com]
- 9. US3506655A - Process for preparing dyes useful as sensitizers for silver halide emulsions - Google Patents [patents.google.com]
- 10. Synthesis, Photochemical and In Vitro Cytotoxic Evaluation of New Iodinated Aminosquaraines as Potential Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.inesctec.pt [repositorio.inesctec.pt]
- 12. researchgate.net [researchgate.net]
